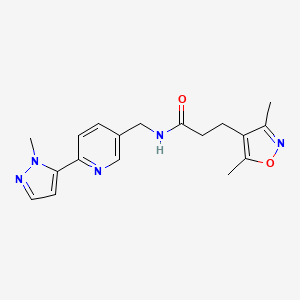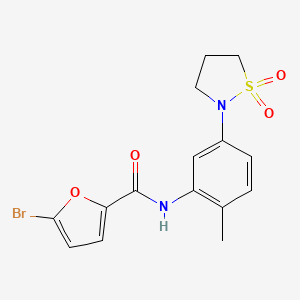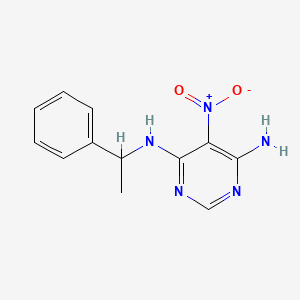![molecular formula C8H15Cl2NO2S B2986658 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride CAS No. 2060050-68-0](/img/structure/B2986658.png)
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride is a chemical compound that is used for pharmaceutical testing . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Chemical Reactions Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride, is involved in a range of chemical reactions. These reactions are part of the synthesis process of the compound . The stereochemical control in these reactions is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Scientific Research Applications
Synthesis of Tropane Alkaloids
The compound serves as a pivotal intermediate in the stereoselective synthesis of tropane alkaloids . These alkaloids are a family of nitrogen-containing compounds that exhibit a wide range of biological activities and are found in many medicinal plants. The ability to construct the 8-azabicyclo[3.2.1]octane scaffold, which is central to these alkaloids, is crucial for developing pharmaceuticals that mimic their natural biological activities.
Organic Synthesis Methodologies
In organic synthesis, this compound is utilized for its bicyclic structure, which is instrumental in creating complex organic molecules . Its use in enantioselective construction allows chemists to produce substances with specific chirality—a key factor in the efficacy of many drugs.
Pharmacological Research
The bicyclic structure of 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride is significant in pharmacology, particularly in the synthesis of compounds with potential therapeutic effects . It’s used to develop analogs of naturally occurring substances in the body, which can lead to the discovery of new medications.
Biochemical Studies
In biochemistry, this compound’s unique structure aids in the study of biochemical pathways and processes . It can act as a molecular probe to understand the interaction between biological molecules and the effects of structural changes on biological activity.
Materials Science
The compound’s robust bicyclic framework is beneficial in materials science, where it can be incorporated into polymers or other materials to impart desirable properties such as increased durability or chemical resistance .
Analytical Chemistry
In analytical chemistry, derivatives of this compound can be used as standards or reagents in various analytical techniques to quantify or identify other substances with similar structural motifs .
Future Directions
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of 1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride, has attracted attention from many research groups worldwide . This interest is driven by the wide array of interesting biological activities displayed by the family of tropane alkaloids, which have this scaffold at their core . Future research is likely to continue exploring the synthesis and applications of this and related compounds.
properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2S.ClH/c9-13(11,12)7-8-2-1-4-10(6-8)5-3-8;/h1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBAVVCTLFTVEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)CS(=O)(=O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.1]octan-5-ylmethanesulfonyl chloride hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

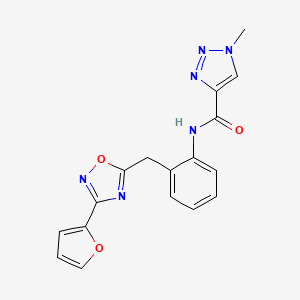
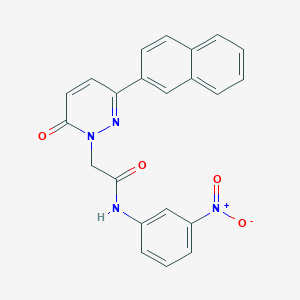
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2986579.png)
![1-(prop-2-yn-1-yl)-N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperidine-2-carboxamide](/img/structure/B2986580.png)
![N-(sec-butyl)-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2986583.png)
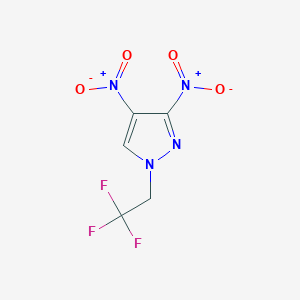
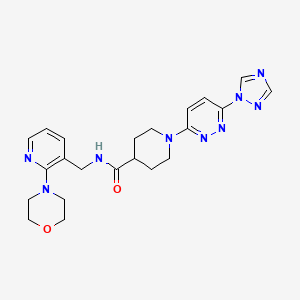
![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2986591.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2986592.png)

